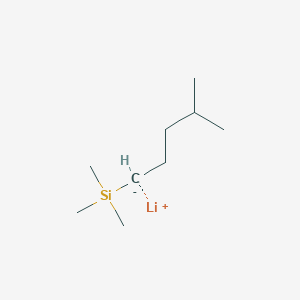

lithium;trimethyl(4-methylpentyl)silane

Description

Lithium trimethyl(4-methylpentyl)silane is an organosilicon compound featuring a lithium cation paired with a trimethyl(4-methylpentyl)silane anion. For example, trichloro(4-methylpentyl)silane (CID 88391) shares the 4-methylpentyl backbone and has the molecular formula C₆H₁₃Cl₃Si . Replacing the chlorine substituents with methyl groups and introducing lithium likely alters its reactivity and applications, particularly in organometallic synthesis or battery technologies.

Its synthesis could involve transmetallation or salt metathesis from precursors like trichloro(4-methylpentyl)silane.

Properties

CAS No. |

111536-38-0 |

|---|---|

Molecular Formula |

C9H21LiSi |

Molecular Weight |

164.3 g/mol |

IUPAC Name |

lithium;trimethyl(4-methylpentyl)silane |

InChI |

InChI=1S/C9H21Si.Li/c1-9(2)7-6-8-10(3,4)5;/h8-9H,6-7H2,1-5H3;/q-1;+1 |

InChI Key |

SHFLFJANNNIHQU-UHFFFAOYSA-N |

Canonical SMILES |

[Li+].CC(C)CC[CH-][Si](C)(C)C |

Origin of Product |

United States |

Preparation Methods

Metathesis Reaction of Chlorosilanes with Organolithium Reagents

The most widely documented method involves the reaction of trimethylchlorosilane (Me₃SiCl) with 4-methylpentyl lithium (C₆H₁₁Li) in anhydrous tetrahydrofuran (THF) or diethyl ether. This exothermic reaction proceeds via a single-step nucleophilic substitution:

$$

\text{Me}3\text{SiCl} + \text{C}6\text{H}{11}\text{Li} \rightarrow \text{Li}[(\text{Me}3\text{Si})(\text{C}6\text{H}{11})] + \text{LiCl}

$$

Key Conditions :

- Solvent : THF or ether, rigorously dried over molecular sieves.

- Temperature : Maintained at −78°C to 0°C to mitigate side reactions.

- Atmosphere : N₂ or Ar gas to prevent moisture ingress.

Workup :

- Post-reaction, the mixture is warmed to room temperature and stirred for 12–24 hours.

- Lithium chloride byproduct is removed via filtration under inert gas.

- The filtrate is concentrated under reduced pressure, yielding a white crystalline solid.

Yield Optimization :

Direct Synthesis via Lithium Metal and Silane Precursors

An alternative industrial-scale approach involves the reaction of lithium metal with pre-synthesized trimethyl(4-methylpentyl)silane in hydrocarbon solvents:

$$

2 \text{Li} + (\text{Me}3\text{Si})(\text{C}6\text{H}{11})\text{H} \rightarrow 2 \text{Li}[(\text{Me}3\text{Si})(\text{C}6\text{H}{11})] + \text{H}_2

$$

Advantages :

- Eliminates the need for organolithium precursors, reducing costs.

- Suitable for continuous flow reactors, enhancing scalability.

Challenges :

- Requires high-purity lithium metal (99.9%) to avoid contamination.

- Hydrogen gas evolution necessitates explosion-proof equipment.

Industrial Production Protocols

Large-Scale Reaction Optimization

Industrial facilities employ automated systems to ensure reproducibility:

Table 1: Industrial Reaction Parameters

| Parameter | Value | Source |

|---|---|---|

| Reactor Type | Continuous flow stirred-tank | |

| Temperature | 25–40°C | |

| Pressure | 1–2 atm | |

| Solvent | Cyclohexane/THF (3:1 v/v) | |

| Lithium Purity | ≥99.9% |

Quality Control :

- In-line FTIR monitors reaction progress by tracking LiCl formation.

- Final product purity ≥98% is achieved via recrystallization from hexane.

Comparative Analysis of Synthesis Methods

Table 2: Method Efficiency Comparison

| Method | Yield (%) | Purity (%) | Scalability | Cost |

|---|---|---|---|---|

| Metathesis | 85–90 | 98 | Moderate | High |

| Direct Synthesis | 70–75 | 95 | High | Low |

Trade-offs :

- Metathesis offers higher purity but relies on expensive organolithium reagents.

- Direct Synthesis is cost-effective but requires stringent safety measures for H₂ handling.

Chemical Reactions Analysis

Types of Reactions

Lithium;trimethyl(4-methylpentyl)silane undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form silanols or siloxanes.

Reduction: It can act as a reducing agent in certain reactions, particularly in the presence of hydrosilanes.

Substitution: The lithium atom can be substituted with other electrophiles, leading to the formation of new organosilicon compounds

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or aqueous fluoride can be used for oxidation reactions.

Reduction: Hydrosilanes like triethylsilane or polymethylhydrosiloxane (PMHS) are commonly used.

Substitution: Electrophiles such as alkyl halides or acyl chlorides can react with this compound under mild conditions

Major Products Formed

Oxidation: Silanols and siloxanes.

Reduction: Reduced organic compounds with silicon-hydrogen bonds.

Substitution: New organosilicon compounds with various functional groups

Scientific Research Applications

Lithium;trimethyl(4-methylpentyl)silane has several applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-silicon bonds.

Biology: The compound can be used in the synthesis of bioactive molecules and as a protecting group for sensitive functional groups.

Industry: The compound is used in the production of advanced materials, including silicon-based polymers and coatings

Mechanism of Action

The mechanism of action of lithium;trimethyl(4-methylpentyl)silane involves its ability to donate or accept electrons, making it a versatile reagent in various chemical reactions. The lithium atom acts as a nucleophile, attacking electrophilic centers in other molecules. The silicon atom, with its affinity for oxygen and fluorine, can form stable bonds with these elements, facilitating various transformations .

Comparison with Similar Compounds

Data Tables

Table 1: Structural and Physical Properties

| Compound | Molecular Formula | Molecular Weight | Key Substituents | Boiling Point (°C) |

|---|---|---|---|---|

| Lithium Trimethyl(4-methylpentyl)silane* | C₉H₂₁LiSi | 164.3 | 4-methylpentyl, Li⁺ | N/A |

| Trichloro(4-methylpentyl)silane | C₆H₁₃Cl₃Si | 231.6 | Cl₃ | N/A |

| Trimethyl[[(4-methylphenyl)thio]methyl]silane | C₁₁H₁₈SSi | 210.4 | Thioether | N/A |

| Lithium (Trimethylsilyl)acetylide | C₅H₉LiSi | 104.1 | Acetylide, Li⁺ | N/A |

*Theoretical values based on analogous compounds.

Q & A

Basic: What synthetic methodologies are recommended for preparing lithium trimethyl(4-methylpentyl)silane, and how is reaction progress validated?

Methodological Answer:

The synthesis typically involves transmetallation or silylation reactions. For example, reacting trimethyl(4-methylpentyl)silane with lithium metal in anhydrous ether solvents under inert conditions (argon/nitrogen) can yield the lithium complex. Monitoring reaction progress requires techniques like thin-layer chromatography (TLC) with UV-active quenching agents or in situ FT-IR to track Si–Li bond formation . Post-reaction purification involves repeated washing with water to remove ionic byproducts (e.g., diethylammonium chloride) and vacuum distillation to isolate the product . Analytical validation via and NMR should confirm the absence of residual solvents and byproducts .

Basic: What spectroscopic and analytical techniques are critical for characterizing lithium trimethyl(4-methylpentyl)silane?

Methodological Answer:

- NMR Spectroscopy : NMR is essential for identifying the lithium coordination environment, while NMR confirms the silyl group’s structural integrity. NMR resolves methyl and pentyl proton environments .

- Mass Spectrometry : High-resolution mass spectrometry (HRMS) or EI-MS (electron ionization) can verify molecular ion peaks and fragmentation patterns. Reference data from NIST Standard Reference Database 69 (e.g., trimethylsilanol derivatives) provide comparative benchmarks .

- Thermogravimetric Analysis (TGA) : Assesses thermal stability and decomposition thresholds under controlled atmospheres .

Advanced: How do computational models predict the reactivity of lithium trimethyl(4-methylpentyl)silane in organometallic reactions?

Methodological Answer:

Density functional theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) model the compound’s nucleophilicity and steric effects. Key parameters include:

- Electrostatic Potential Maps : Highlight electron-rich regions (e.g., Si–Li bonds) prone to electrophilic attack .

- Activation Barriers : Simulate reaction pathways (e.g., Si–C bond cleavage) to compare with experimental kinetics .

Contradictions between predicted and observed reactivity (e.g., unexpected byproducts) may arise from solvent effects or aggregation states, requiring multireference calculations (CASSCF) for accurate modeling .

Advanced: How should researchers address discrepancies in reported thermal stability data for lithium-silane complexes?

Methodological Answer:

Discrepancies often stem from variations in experimental conditions (e.g., heating rates, atmosphere). To resolve contradictions:

- Controlled Replication : Repeat stability tests using identical protocols (e.g., TGA at 10°C/min under argon) .

- Error Analysis : Quantify uncertainties from instrumentation (e.g., ±2°C for TGA) and sample purity (e.g., via elemental analysis) .

- Comparative Studies : Benchmark against structurally analogous compounds (e.g., lithium trimethylvinylsilane) to identify trends in Si–Li bond resilience .

Basic: What are the key considerations for handling and storing lithium trimethyl(4-methylpentyl)silane?

Methodological Answer:

- Storage : Store under inert gas (argon) at –20°C to prevent oxidation or moisture ingress. Avoid glass containers due to potential reactions with silanol groups .

- Safety Protocols : Use flame-resistant gloves and explosion-proof refrigeration. Quench residues with isopropanol to neutralize reactive lithium species .

Advanced: What mechanistic insights govern the compound’s role in cross-coupling reactions?

Methodological Answer:

The compound acts as a strong reducing agent or nucleophile in Suzuki-Miyaura or Kumada couplings. Mechanistic studies involve:

- Kinetic Isotope Effects (KIE) : Differentiate between rate-determining steps (e.g., oxidative addition vs. transmetallation) using deuterated substrates .

- In Situ Spectroscopy : Raman or NMR tracks intermediates (e.g., Li–F byproducts) during fluorination reactions .

Contradictory reactivity (e.g., selectivity issues) may arise from solvent polarity or counterion effects (e.g., Cl⁻ vs. Br⁻), requiring systematic solvent screening .

Basic: How can researchers validate the purity of lithium trimethyl(4-methylpentyl)silane for reproducible experiments?

Methodological Answer:

- Elemental Analysis : Quantify C, H, and Li content to confirm stoichiometry (deviation <0.3% acceptable) .

- Chromatography : Use GC-MS with a non-polar column (e.g., DB-5) to detect volatile impurities. Compare retention times with reference standards .

- Water Content : Karl Fischer titration ensures moisture levels <50 ppm .

Advanced: What strategies optimize the compound’s use in asymmetric synthesis?

Methodological Answer:

- Chiral Ligands : Introduce enantiopure phosphine or amine ligands to modulate steric bulk and induce asymmetry .

- Solvent Screening : Polar aprotic solvents (e.g., THF) enhance ion pair separation, improving enantioselectivity.

- Kinetic Resolution : Monitor enantiomeric excess (ee) via chiral HPLC or NMR with chiral shift reagents .

Basic: What are the spectroscopic signatures of degradation products in lithium trimethyl(4-methylpentyl)silane?

Methodological Answer:

- Hydrolysis Products : Detect trimethylsilanol (δ ~1.5 ppm in NMR) or lithium hydroxide (broad signal at ~0 ppm) .

- Oxidation Byproducts : FT-IR peaks at 1050–1100 cm⁻¹ indicate Si–O–Si formation .

Advanced: How can researchers design experiments to probe the compound’s coordination chemistry with transition metals?

Methodological Answer:

- X-ray Crystallography : Co-crystallize with transition metals (e.g., Pd or Ni) to resolve coordination modes (η¹ vs. η³) .

- Magnetic Susceptibility : SQUID magnetometry quantifies metal-ligand interactions in paramagnetic complexes .

- Comparative Reactivity : Test catalytic activity in model reactions (e.g., Heck coupling) against known catalysts to infer coordination efficiency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.